molecular formula C25H19ClN4O3S B2655399 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1226428-91-6

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2655399
CAS No.: 1226428-91-6
M. Wt: 490.96
InChI Key: BAVQCMRXYQVKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic organic compound provided for non-human research applications. This reagent belongs to a class of molecules incorporating multiple pharmacologically active motifs, including an imidazole core, a thioether linkage, and an indoline moiety. The strategic integration of these subunits suggests potential for diverse biochemical applications, particularly in medicinal chemistry and drug discovery research. The molecular structure features a central 1,5-disubstituted imidazole ring, which is a privileged scaffold in medicinal chemistry known for its wide range of biological interactions . The presence of both 4-chlorophenyl and 3-nitrophenyl substituents on the imidazole core can influence the compound's electronic properties and binding affinity to biological targets. The molecule is further functionalized via a thioether bridge to an N-indolyl ethanone group. The indoline subunit is a hydrogenated derivative of indole, a structure widely recognized for its significant biological potential. Indole derivatives have been extensively reported to exhibit a broad spectrum of activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, and antimicrobial properties, making them a focal point in the development of new therapeutic agents . The primary research applications for this compound are anticipated in the areas of anticancer and antimicrobial agent development. Its complex structure makes it a suitable candidate for use as a standard in analytical method development, for structure-activity relationship (SAR) studies in medicinal chemistry programs, and as a key intermediate in the synthesis of more complex chemical libraries for high-throughput screening. Researchers are investigating the mechanism of action of similar compounds, which may involve enzyme inhibition or interaction with specific cellular pathways, though the exact mechanism for this specific analog requires further experimental validation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S/c26-19-8-10-20(11-9-19)29-23(18-5-3-6-21(14-18)30(32)33)15-27-25(29)34-16-24(31)28-13-12-17-4-1-2-7-22(17)28/h1-11,14-15H,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVQCMRXYQVKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of a 4-chlorophenyl ketone with a 3-nitrophenyl aldehyde in the presence of an ammonium acetate catalyst.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound under basic conditions to introduce the thioether linkage.

    Indolinyl Ethanone Addition: Finally, the thioether intermediate is coupled with an indolin-1-yl ethanone derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether.

    Amines: From reduction of the nitro group.

    Substituted Aromatics: From nucleophilic substitution reactions.

Scientific Research Applications

Biological Mechanisms

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Modulation of mRNA Splicing : The compound appears to influence gene expression pathways by affecting mRNA splicing mechanisms, which can alter protein synthesis and cellular function.
  • Antitumor Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that specific substitutions on the phenyl rings significantly affect cytotoxicity .
  • Antimicrobial Activity : Derivatives with similar structures have demonstrated notable antibacterial and antifungal properties, indicating their potential in treating infectious diseases.

Anticancer Activity

Several studies have evaluated the anticancer properties of imidazole derivatives, including those structurally related to 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone. For instance:

StudyCompoundIC50 (µg/mL)Observations
2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide2.5 ± 0.5Exhibited significant cytotoxicity against breast cancer cell lines.
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide1.61 ± 1.92Different halogen positioning affects reactivity and potency.

These findings suggest that modifications to the core structure can enhance or diminish biological activity.

Antimicrobial Efficacy

The antimicrobial properties of similar compounds have been documented in various studies:

StudyCompoundActivityObservations
Thiazole derivativesBroad-spectrum antibacterial activityEffective against Gram-positive and Gram-negative bacteria.
Imidazole-thiazole hybridsAntifungal activityShowed efficacy against Candida species with low MIC values.

These results indicate that the compound could be further explored as a lead for developing new antimicrobial agents.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study demonstrated that derivatives of the compound exhibited varying degrees of cytotoxicity against different cancer cell lines, with some showing IC50 values in the low micromolar range. The SAR analysis revealed that specific substitutions on the phenyl rings significantly affected cytotoxicity, highlighting the importance of structural optimization in drug development.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of imidazole derivatives similar to this compound. The study reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The imidazole ring could interact with metal ions or amino acid residues in the enzyme’s active site, while the nitro and chlorophenyl groups might enhance binding affinity through additional interactions.

Comparison with Similar Compounds

The structural and functional attributes of 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone can be compared to the following analogs:

Structural Analogues and Substitution Patterns
Compound Name / ID Core Structure Key Substituents Biological Relevance
Target Compound Imidazole-thioether-ethanone 4-Cl-C₆H₄, 3-NO₂-C₆H₃, indolin-1-yl Potential kinase inhibition
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Nitroimidazole Chloromethylphenyl, methyl groups Intermediate for drug design
5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole Tetrazole-thioether 4-Cl-C₆H₄, 4-Cl-benzyloxy Antimicrobial activity
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole-thioether 2,4-F₂-C₆H₃, phenylsulfonyl, phenyl Antifungal applications
3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one Imidazole-indolinone Amino-methyl-oxoimidazole, hydroxy-indolinone Crystallography studies

Key Observations :

  • Thioether Linkages : The target compound and analogs in utilize thioether bridges to connect aromatic/heterocyclic groups, enhancing structural rigidity and metabolic stability.
  • Similar substitutions in are critical for reactivity in synthesis and bioactivity.
  • Indoline vs. Tetrazole/Triazole : The indolin-1-yl group in the target compound distinguishes it from tetrazole/triazole-containing analogs, possibly altering solubility and target selectivity .
Analytical Characterization
  • Spectroscopy : IR and ¹H NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) are standard for confirming nitro/chloroaryl groups .

Biological Activity

The compound 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and structural characteristics through various studies and analyses.

Chemical Structure and Properties

The molecular formula of the compound is C16H12ClN3O2SC_{16}H_{12}ClN_3O_2S with a molecular weight of approximately 345.8 g/mol. The structure features an imidazole ring, chlorophenyl, nitrophenyl, and indoline moieties, which contribute to its biological activities.

Structural Features

FeatureDescription
Imidazole Ring Central to the compound's reactivity and biological interactions.
Chlorophenyl Group Enhances lipophilicity and potential for interaction with biological membranes.
Nitrophenyl Group Known for contributing to antioxidant properties.
Indoline Moiety May influence neuroprotective effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Properties : Molecular docking studies suggest that the compound can scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage .
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating potential use as an antimicrobial agent .
  • Anti-inflammatory Effects : The presence of nitro groups has been linked to anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases .

The biological mechanisms underlying the activity of 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone are thought to involve:

  • Modulation of Gene Expression : The compound may influence mRNA splicing and gene expression pathways, particularly those involved in inflammation and oxidative stress response.
  • Electrophilic Interactions : The nitro groups can act as electrophiles, facilitating interactions with nucleophilic sites in biomolecules .
  • Hydrogen Bonding : Potential hydrogen bonding interactions with biological targets enhance its binding affinity and specificity .

Case Studies

Several studies have investigated the biological activity of structurally similar compounds:

  • Study on Imidazole Derivatives : A series of imidazole derivatives demonstrated significant antioxidant and anti-inflammatory activities through DFT calculations and molecular docking simulations . This supports the hypothesis that modifications in the imidazole structure can enhance bioactivity.
  • Antimicrobial Testing : Compounds with similar structural features were tested against various pathogens, showing promising results in inhibiting bacterial growth .
  • Neuroprotective Studies : Research has indicated that indoline derivatives can exhibit neuroprotective effects, suggesting that the indoline moiety in this compound may confer similar benefits .

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the preparation of substituted imidazole intermediates. For example, nucleophilic substitution at the imidazole-2-thiol position can introduce the indolin-1-yl ethanone moiety. Key steps include:

  • Thioether formation : Reacting 5-(3-nitrophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol with a halogenated ethanone derivative (e.g., 1-(indolin-1-yl)-2-bromoethanone) under basic conditions (K₂CO₃ in DMF or ethanol) .
  • Purification : Recrystallization from ethanol or column chromatography to isolate the product. Reaction temperature (60–80°C) and stoichiometric ratios are critical to minimize side products like disulfide byproducts .

Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?

Structural elucidation requires a combination of spectroscopic and crystallographic methods:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and connectivity, with particular attention to imidazole C2-thioether peaks (~δ 3.5–4.5 ppm for SCH₂) .
  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve bond angles and confirm stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at ~525 g/mol) .

Advanced Research Questions

Q. What computational strategies are employed to predict electronic properties and reactivity of this compound?

Density functional theory (DFT) calculations using software like Gaussian or ORCA provide insights into:

  • Electrostatic potential (ESP) : Mapping charge distribution to identify nucleophilic/electrophilic sites using Multiwfn .
  • Frontier molecular orbitals : HOMO-LUMO gaps (~3–4 eV) correlate with redox behavior and photostability .
  • Docking studies : Molecular Operating Environment (MOE) predicts binding affinities to targets like cyclooxygenase (COX) enzymes, guided by the nitro-phenyl group’s electron-withdrawing effects .

Q. How can researchers resolve contradictory data in biological assays, such as variable inhibition potency across studies?

Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:

  • Control experiments : Test for hydrolysis of the thioether linkage under physiological pH (7.4) using HPLC-MS .
  • Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation .
  • Crystallographic validation : Compare ligand-bound and unbound protein structures (PDB accessions) to confirm binding modes .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

A systematic SAR approach involves:

  • Substituent variation : Modify the 3-nitrophenyl group (e.g., replace with 4-fluorophenyl) to assess electronic effects on bioactivity .
  • Pharmacophore modeling : Identify critical moieties (e.g., imidazole-thioether core) using Schrödinger’s Phase .
  • In vivo efficacy : Use randomized block designs (e.g., split-split plots) to evaluate toxicity and efficacy in animal models, controlling for variables like rootstock or trellis systems in plant-based studies .

Methodological Notes

  • Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding kinetics vs. ITC for thermodynamic parameters) .
  • Software tools : SHELX for crystallography , Multiwfn for wavefunction analysis , and MOE for docking .
  • Data repositories : Deposit crystallographic data in the Protein Data Bank (PDB) or Cambridge Structural Database (CSD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.